L-tert-Leucine

Descripción

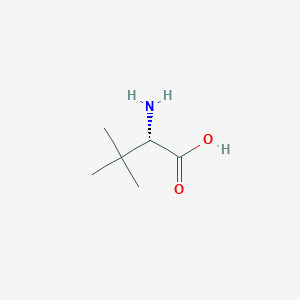

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017204 | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-02-3 | |

| Record name | L-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Chemoenzymatic Synthesis of L Tert Leucine

Enzymatic Production Methodologies

Leucine (B10760876) Dehydrogenase (LeuDH)-Catalyzed Reductive Amination

Cofactor Regeneration Systems for Biocatalysis

Formate (B1220265) Dehydrogenase (FDH)-Coupled Systems

Formate Dehydrogenase (FDH, EC 1.2.1.2) is a widely used enzyme for the regeneration of NADH. In these systems, FDH catalyzes the oxidation of formate to carbon dioxide, producing NADH in the process. This generated NADH then serves as the reducing power for LeuDH to convert trimethylpyruvate (TMP) into L-tert-Leucine (L-Tle) in the presence of an ammonium (B1175870) source. The coupling of LeuDH and FDH is a well-established strategy, with the formate/FDH system being particularly efficient for continuous NADH regeneration. This approach has been successfully implemented on an industrial scale by companies like Degussa.

Mechanism: FDH oxidizes formate, reducing NAD+ to NADH. LeuDH then utilizes this NADH to reductively aminate TMP to L-Tle.

Key Enzymes: Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH), often from Candida boidinii (CbFDH). researchgate.netfkit.hracs.orgbeilstein-journals.orgresearchgate.netejbiotechnology.infoigem.org

Performance: Whole cells coexpressing LeuDH and FDH have demonstrated high yields and enantiomeric purity (>99% ee). For instance, a system using Bacillus cereus LeuDH and Candida boidinii FDH achieved a productivity of 124 g/L/day. researchgate.net Another study reported 87.38% yield and >99.99% ee with a coexpressing system. researchgate.net

Mutagenesis for Stability: Studies have engineered FDH from Candida boidinii (CboFDH) by introducing disulfide bonds to eliminate free cysteine oxidation. For example, the A10C variant (A10Cfdh) showed a 6.7-fold increase in half-life at 60°C and a 1.4-fold increase in catalytic efficiency compared to the wild-type enzyme. asm.org

Impact on L-Tle Synthesis: The improved catalytic efficiency of the A10Cfdh variant led to a significant reduction in the process time for L-Tle synthesis, by approximately 40%, compared to using wild-type CboFDH. asm.org

Glucose Dehydrogenase (GDH)-Coupled Systems

Glucose Dehydrogenase (GDH, EC 1.1.1.47) offers an alternative enzyme for NADH regeneration, utilizing glucose as a more abundant and cost-effective substrate compared to formate. Similar to FDH-coupled systems, GDH works in conjunction with LeuDH to facilitate the reductive amination of TMP to L-Tle.

Mechanism: GDH oxidizes glucose to gluconolactone (B72293) (which spontaneously hydrolyzes to gluconic acid), producing NADH. This NADH then supports the LeuDH-catalyzed synthesis of L-Tle.

Performance: Recombinant Escherichia coli coexpressing a LeuDH from Exiguobacterium sibiricum and Bacillus megaterium GDH achieved a high L-Tle productivity of 945 g/L/day. researchgate.net

Fusion Enzyme Approach: A novel bifunctional fusion enzyme, GDH-R3-LeuDH, was constructed by linking GDH and LeuDH with a rigid peptide linker. This fusion strategy significantly improved the environmental tolerance and thermal stability of the enzymes. The fusion enzyme also accelerated the cofactor regeneration rate, leading to a twofold enhancement in L-Tle productivity and yield. This engineered system achieved a remarkable space-time yield of 2136 g/L/day. nih.govresearchgate.net

Branched-Chain Aminotransferase (BCAT) and Coupled Systems

Branched-Chain Aminotransferase (BCAT) is another class of enzymes utilized for L-Tle synthesis. BCATs catalyze the transfer of an amino group from an amino donor, such as L-glutamate, to an α-keto acid precursor, like TMP, to form the corresponding amino acid.

BCAT Inhibition: A significant challenge with BCAT-catalyzed reactions is the inhibition caused by the byproduct 2-ketoglutarate, which accumulates during the transamination process. This inhibition can severely limit the reaction yield and efficiency. jmb.or.krnih.govjmb.or.kracs.org

Coupling for Efficiency: To overcome this limitation and drive the reaction towards product formation, BCAT is often coupled with other enzymes that can remove 2-ketoglutarate or regenerate the amino donor.

The coupling of BCAT with Aspartate Aminotransferase (AspAT, EC 2.6.1.1) is a strategy to mitigate 2-ketoglutarate inhibition. AspAT uses L-aspartate as an amino donor to convert 2-ketoglutarate back into L-glutamate, thereby regenerating the amino donor for BCAT and removing the inhibitory byproduct.

Mechanism: BCAT transfers an amino group from L-glutamate to TMP, producing L-Tle and 2-ketoglutarate. AspAT then converts 2-ketoglutarate and L-aspartate into L-glutamate and oxaloacetate. Oxaloacetate can then spontaneously decarboxylate to pyruvate (B1213749).

Performance: In a BCAT/AspAT coupled system, 62.5 mM of this compound with >99% enantiomeric excess (ee) was synthesized from 100 mM TMP within 24 hours. This represented approximately a 2.5-fold increase in yield compared to using BCAT alone. jmb.or.krnih.govjmb.or.kr

To further enhance the efficiency of the BCAT-catalyzed synthesis, a third enzyme, Pyruvate Decarboxylase (PDC), can be incorporated into the system. PDC catalyzes the decarboxylation of pyruvate to acetaldehyde. This step helps to further shift the reaction equilibrium by removing pyruvate, which is formed from the decomposition of oxaloacetate in the AspAT step.

Mechanism: In addition to the BCAT/AspAT coupling, PDC converts pyruvate into acetaldehyde. This action effectively removes a potential byproduct and drives the reaction equilibrium further towards product formation. jmb.or.krnih.govjmb.or.kracs.orgbiorxiv.org

Performance: The triple enzyme system (BCAT/AspAT/PDC) achieved a significantly higher yield, producing 89.2 mM of this compound with >99% ee from 100 mM TMP in 24 hours. This represents a 3.5-fold improvement over the single BCAT reaction. jmb.or.krnih.govjmb.or.kr This system also offers an advantage by reducing the formation of L-Alanine, which can occur from pyruvate in the BCAT/AspAT system due to endogenous transaminases. jmb.or.kr

Self-Purification and Self-Assembly Coenzyme Regeneration Systems

Advanced approaches in synthetic biology have led to the development of sophisticated enzyme systems designed for improved efficiency and ease of handling. Self-assembly and self-purification systems aim to create stable, functional multi-enzyme complexes that can efficiently regenerate cofactors and catalyze reactions.

SpyTag/SpyCatcher System: A novel system utilizing the SpyTag/SpyCatcher protein ligation strategy was developed to create self-assembling LeuDH-FDH protein complexes. This system allows for the precise and spontaneous formation of isopeptide bonds, bringing the two enzymes into close proximity for efficient cofactor regeneration. acs.orgnih.gov

Self-Purification with ELPs: The incorporation of Engineered Ligand Proteins (ELPs) into these self-assembling systems enabled a non-chromatographic inverse transition cycling purification method. This allows for efficient purification of the coupled enzyme complexes. acs.orgnih.gov

Performance Enhancement: The purified self-assembled LeuDH-FDH complex (FR-LR) demonstrated a significantly higher conversion rate of TMP to L-Tle, being 1.6-fold more efficient than a mixture of free LeuDH and FDH, and 32.3-fold more efficient than LeuDH alone. acs.org This approach represents a promising avenue for engineering robust and efficient biocatalytic systems for chiral synthesis.

Data Tables

Table 1: Comparison of Enzyme Systems for this compound Synthesis

| Enzyme System | Substrate(s) | Amino Donor | Cofactor Regeneration Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reported Productivity (approx.) | Key References |

| LeuDH + FDH | Trimethylpyruvate (TMP) | Ammonium | FDH | ~80-99.7% | >99% | 124 g/L/day researchgate.net | researchgate.netfkit.hracs.orgbeilstein-journals.orgresearchgate.netejbiotechnology.infoigem.org |

| LeuDH + FDH (Engineered FDH variant A10C) | TMP | Ammonium | Engineered FDH | Not specified | >99% | Reduced process time by 40% asm.org | asm.org |

| LeuDH + GDH | TMP + Glucose | Ammonium | GDH | ~96.1% | >99% | 2.39 g/L/h mdpi.com | researchgate.netmdpi.com |

| GDH-LeuDH Fusion Enzyme (GDH-R3-LeuDH) | TMP + Glucose | Ammonium | Integrated GDH | Doubled yield nih.govresearchgate.net | >99% | 2136 g/L/day nih.govresearchgate.net | nih.govresearchgate.net |

| BCAT | TMP | L-Glutamate | N/A | 25.4 mM (2.9 g/L) | >99% | N/A | jmb.or.krnih.govjmb.or.kr |

| BCAT / AspAT | TMP | L-Glutamate/L-Asp | AspAT | 62.5 mM (7.3 g/L) | >99% | N/A | jmb.or.krnih.govjmb.or.kr |

| BCAT / AspAT / PDC | TMP | L-Glutamate/L-Asp | AspAT, PDC | 89.2 mM (10.4 g/L) | >99% | N/A | jmb.or.krnih.govjmb.or.kr |

| Self-assembled LeuDH-FDH (SpyTag/Catcher) | TMP | Ammonium | Integrated FDH | Increased conversion | >99% | Not specified | acs.orgnih.gov |

Table 2: Comparison of BCAT-based Synthesis Systems and Byproduct Inhibition

| System | Substrate | Amino Donor(s) | Primary Byproduct & Inhibition | Yield (mM) | Yield (g/L approx.) | ee (%) | Reference |

| BCAT | TMP | L-Glutamate | 2-Ketoglutarate (High) | 25.4 | 2.9 | >99 | jmb.or.krnih.govjmb.or.kr |

| BCAT / AspAT | TMP | L-Glutamate / L-Aspartate | 2-Ketoglutarate (Mitigated) | 62.5 | 7.3 | >99 | jmb.or.krnih.govjmb.or.kr |

| BCAT / AspAT / PDC | TMP | L-Glutamate / L-Aspartate | 2-Ketoglutarate (Mitigated) | 89.2 | 10.4 | >99 | jmb.or.krnih.govjmb.or.kr |

Table 3: Engineering of Formate Dehydrogenase (FDH) for Enhanced NADH Regeneration

| FDH Variant (from C. boidinii) | Key Improvement | Impact on this compound Synthesis | Reference |

| Wild-type CboFDH | Baseline enzyme | Baseline process time | asm.org |

| A10Cfdh | 1.4-fold increase in catalytic efficiency; 6.7-fold increase in half-life at 60°C | 40% reduction in process time | asm.org |

Table 4: Self-Assembly and Self-Purification Systems for Coenzyme Regeneration

| System Type | Components | Key Feature | Performance Metric (vs. free enzymes) | Result | Reference |

| Self-assembly LeuDH-FDH | LeuDH, FDH, SpyTag/SpyCatcher | Protein co-assembly via SpyTag/SpyCatcher ligation | Conversion Rate | 1.6-fold higher than LeuDH+FDH; 32.3-fold higher than LeuDH | acs.orgnih.gov |

| Self-purification System (with ELPs) | LeuDH, FDH, Engineered Ligand Proteins (ELPs) | Non-chromatographic purification of enzyme complex | Purity and Efficiency | Enabled purification of coupled proteins, facilitating robust biocatalysis. | acs.orgnih.gov |

Compound List

Acetaldehyde

Ammonium

Ammonium Formate

Aspartate Aminotransferase (AspAT)

Branched-Chain Aminotransferase (BCAT)

Candida boidinii Formate Dehydrogenase (CbFDH)

Carbon Dioxide (CO2)

Escherichia coli (E. coli)

Formate

Formate Dehydrogenase (FDH)

Glucose

Glucose Dehydrogenase (GDH)

L-Alanine

L-Aspartate

L-Glutamate

L-Glutamic acid

L-Histidine

L-Isoleucine

L-Leucine

L-Lysine

L-Methionine

this compound (L-Tle)

L-Threonine

L-Valine

Leucine Dehydrogenase (LeuDH)

NADH

NAD+

Oxaloacetate

Pyruvate

Pyruvate Decarboxylase (PDC)

SpyCatcher

SpyTag

Trimethylpyruvate (TMP)

Process Optimization for High-Yield this compound Production

Achieving high yields and efficient production of this compound necessitates overcoming challenges such as substrate and product inhibition, cofactor regeneration, and enzyme stability. Significant progress has been made through the development of engineered microbial systems, advanced feeding strategies, and continuous processing technologies.

Whole-Cell Biocatalysis with Engineered Microorganisms (e.g., Escherichia coli)

Whole-cell biocatalysis using genetically engineered microorganisms, particularly Escherichia coli, has proven to be a robust strategy for this compound production. These engineered cells often co-express key enzymes, such as LeuDH and a cofactor regeneration enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), enabling a self-sufficient system for TMP conversion frontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govchemicalbook.com.

Engineered E. coli Strains: Researchers have identified and expressed novel LeuDH enzymes from various sources, such as Pseudomonas balearica (PbLeuDH), exhibiting high catalytic efficiency for TMP mdpi.comresearchgate.net. By co-expressing these enzymes with cofactor regeneration systems (e.g., GDH with glucose or FDH with formate), E. coli strains have been developed to efficiently convert TMP into L-Tle with high enantiomeric excess (e.e. >99.99%) frontiersin.orgmdpi.comnih.gov.

Performance: One study reported an engineered E. coli strain co-expressing LeuDH and FDH that catalyzed 100 mM TMP to achieve an 87.38% yield and a space-time yield (STY) of 10.90 g L⁻¹ day⁻¹ frontiersin.orgnih.gov. Another study utilizing PbLeuDH co-expressed with GDH achieved a titer of 273 mM (35.8 g L⁻¹) with a 96.1% yield and a productivity of 2.39 g L⁻¹ h⁻¹ mdpi.com.

Table 1: Performance of Engineered E. coli for this compound Production

| Organism/Strain | Key Enzymes Expressed | Substrate (TMP) | Yield (%) | Productivity (g L⁻¹ h⁻¹) | STY (g L⁻¹ day⁻¹) | Reference |

| Engineered E. coli | LeuDH, FDH | 100 mM | 87.38 | N/A | 10.90 | frontiersin.orgnih.gov |

| Engineered E. coli (pET28a-Pbleudh-Bmgdh) | PbLeuDH, BmGDH | 273 mM (35.8 g L⁻¹) | 96.1 | 2.39 | N/A | mdpi.com |

| Engineered E. coli | LeuDH (from Bacillus cereus), FDH (from Candida boidinii) | 0.5 M | >99% conv. | N/A | 124 | researchgate.net |

Fed-Batch Feeding Strategies for Substrate Tolerance

Strategy Implementation: By continuously feeding TMP or adding it in batches, researchers have been able to process higher initial substrate loads. For instance, a fed-batch strategy allowed for the transformation of up to 0.8 M TMP, achieving an L-Tle concentration of 65.6 g L⁻¹ with an 81% conversion rate nih.gov. Another approach maintained TMP concentration below 110 mM, leading to 273 mM (35.8 g L⁻¹) of L-Tle mdpi.com.

Table 2: Fed-Batch Strategies for this compound Production

| Strategy | Substrate (TMP) Concentration | Achieved L-Tle Concentration | Yield (%) | Productivity (g L⁻¹ h⁻¹) | Reference |

| Fed-batch | Up to 0.8 M | 65.6 g L⁻¹ | 81 | N/A | nih.gov |

| Fed-batch | Kept < 110 mM | 35.8 g L⁻¹ (273 mM) | 96.1 | 2.39 | mdpi.com |

| Fed-batch | 0.5 M | 65.6 g L⁻¹ | 81% avg. | N/A | nih.gov |

Enzyme Membrane Reactors for Continuous Production

Enzyme membrane reactors (EMRs) offer a powerful platform for the continuous production of this compound, facilitating enzyme and cofactor retention, which significantly reduces operational costs and improves process economics researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgsnu.ac.krnih.gov.

Cofactor Retention: In EMRs, water-soluble coenzymes like NADH are often modified, for example, by covalent attachment to polyethylene (B3416737) glycol (PEG-NADH), or retained using ultrafiltration or nanofiltration membranes. This allows for efficient cofactor recycling, enabling thousands of turnover cycles and drastically reducing the need for fresh cofactor researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgsnu.ac.krnih.gov.

Reactor Configurations: Continuous production has been achieved using single EMRs or cascades of reactors. For instance, a two-stage cascade of enzyme membrane reactors has been employed for continuous L-Tle synthesis, achieving space-time yields of up to 366 g L⁻¹ day⁻¹ researchgate.netnih.gov. Another system using a nanofiltration membrane reactor for cofactor retention achieved space-time yields of 700 g L⁻¹ day⁻¹ at 95% conversion beilstein-journals.orgbeilstein-journals.org.

Table 3: Performance of Enzyme Membrane Reactors for Continuous this compound Production

| Reactor Type/Configuration | Cofactor Strategy | Substrate (TMP) | STY (g L⁻¹ day⁻¹) | Conversion (%) | Reference |

| Single EMR | PEG-NADH retention | N/A | Up to 366 | N/A | researchgate.netnih.gov |

| Cascade of two EMRs | PEG-NADH retention | N/A | Up to 366 | N/A | researchgate.netnih.gov |

| EMR with nanofiltration | Native NADH retention | N/A | 700 | 95 | beilstein-journals.orgbeilstein-journals.org |

| Coupled EMRs | Immobilized enzymes, NADH regeneration (formate) | N/A | 28 | 95 | beilstein-journals.org |

Overcoming Product Inhibition in Bioreactions

Product inhibition, particularly by intermediates like 2-ketoglutarate in some transaminase-catalyzed reactions or by the final L-Tle product itself, can significantly limit reaction rates and yields jmb.or.krrsc.orgresearchgate.net. Several strategies are employed to mitigate this issue:

Coupled Enzyme Systems: For transaminase-based syntheses, coupling LeuDH with enzymes like aspartate aminotransferase (AspAT) and pyruvate decarboxylase (PDC) can convert inhibitory by-products (e.g., 2-ketoglutarate) and shift the reaction equilibrium, thereby overcoming inhibition jmb.or.kr.

Reactor Design: Using a cascade of continuous stirred-tank reactors (CSTRs) or a plug-flow reactor configuration can help manage product inhibition by maintaining lower product concentrations within the reactor system researchgate.netbeilstein-journals.orgscribd.com.

Enzyme Engineering: Directed evolution or rational design can be used to engineer LeuDH variants with higher tolerance to substrate or product inhibition. For example, modifying enzyme properties to enhance NAD⁺ dissociation efficiency has been shown to alleviate substrate inhibition researchgate.net.

Other Enzymatic Approaches

While LeuDH-catalyzed reductive amination is a primary route, other enzymatic methods, particularly hydrolase-catalyzed kinetic resolutions, have also been explored.

Hydrolase-Catalyzed Methods

Kinetic resolution using hydrolases, such as proteases or lipases, offers an alternative enzymatic approach to obtain optically pure this compound. These methods typically involve the selective hydrolysis of one enantiomer of a racemic precursor or derivative.

Methods: For example, proteases from Bacillus licheniformis (e.g., Alcalase®) have been used to selectively hydrolyze N-acetythis compound chloroethyl ester, yielding D-tert-leucine with high enantiomeric purity oup.com. Lipase-catalyzed dynamic kinetic resolution of racemic tert-leucine oxazolone (B7731731) derivatives has also been reported rsc.org.

Limitations: A significant drawback of kinetic resolution methods is the theoretical maximum yield of 50% for the desired enantiomer, unless coupled with a racemization step (dynamic kinetic resolution). This makes direct asymmetric synthesis methods generally more efficient for large-scale production chemicalbook.comjmb.or.krrsc.org.

Table 4: Hydrolase-Catalyzed Methods for this compound Synthesis

| Enzyme Type | Specific Enzyme/Source | Substrate | Product (Enantiomer) | Yield (%) | Method | Reference |

| Protease | Bacillus licheniformis (Alcalase®) | (±)-N-acetythis compound chloroethyl ester | D-tert-Leucine | High | Enzymatic hydrolysis, acidic saponification | oup.com |

| Lipase (B570770) | Mucor miehei (MML) | Racemic tert-leucine oxazolone derivatives | This compound | High | Dynamic kinetic resolution | rsc.org |

Compound List

this compound (L-Tle)

Trimethylpyruvic acid (TMP)

Leucine Dehydrogenase (LeuDH)

Formate Dehydrogenase (FDH)

Glucose Dehydrogenase (GDH)

Aspartate Aminotransferase (AspAT)

Pyruvate Decarboxylase (PDC)

NADH

NAD+

NADP+

2-ketoglutarate

Pyruvate

Acetaldehyde

L-Glutamate

L-Aspartate

Acetaldehyde

(S)-1-Phenyl-2-propanol

L-leucine

α-ketoisocaproate

(±)-N-acetythis compound chloroethyl ester

(R)- and (S)-enantiomeric oxazolone derivatives

L-valine

L-isoleucine

D-pantothenate

Atazanavir

Telaprevir

Boceprevir

Glecaprevir

Acyltransferase-Catalyzed Methods

Aminotransferases (also known as transaminases) are key enzymes employed in the synthesis of this compound through the reductive amination of trimethylpyruvate (TMP). Branched-chain aminotransferase (BCAT) from Escherichia coli has been utilized, with L-glutamate serving as the amino donor Current time information in Bangalore, IN.. A significant challenge in BCAT-catalyzed reactions is the inhibition by the byproduct, 2-ketoglutarate, and the unfavorable reaction equilibrium. To overcome these limitations, coupled enzyme systems have been developed. A notable example is the BCAT/aspartate aminotransferase (AspAT) and BCAT/AspAT/pyruvate decarboxylase (PDC) coupling reaction, which effectively removes inhibitory byproducts and shifts the equilibrium towards product formation. This integrated system has achieved the synthesis of 89.2 mM this compound with an enantiomeric excess (ee) greater than 99% from 100 mM TMP Current time information in Bangalore, IN..

Other enzymatic strategies involve leucine dehydrogenase (LeuDH), which catalyzes the reductive amination of TMP using NADH as a cofactor. To enhance efficiency and reduce costs associated with cofactor regeneration, LeuDH is often coupled with enzymes like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) rsc.orgtandfonline.com. For instance, a system combining LeuDH from Exiguobacterium sibiricum with GDH from Bacillus megaterium achieved a productivity increase to 945 g L−1 day−1 researchgate.net. Whole-cell biocatalysis, employing engineered E. coli co-expressing LeuDH and FDH, has also demonstrated high conversion rates and enantioselectivity, with one study achieving over 99.9% ee in 8 hours from 1 mol·L−1 TMP rsc.org.

Table 1: Enzymatic Synthesis of this compound via Aminotransferases and Dehydrogenases

| Enzyme System / Method | Substrate | Yield / Concentration | Enantiomeric Excess (ee) | Reference |

| BCAT/AspAT/PDC coupling | Trimethylpyruvate | 89.2 mM | >99% | Current time information in Bangalore, IN. |

| BCAT with L-glutamate | Trimethylpyruvate | 25.4 mM | >99% | Current time information in Bangalore, IN. |

| Recombinant E. coli (PbLeuDH + BmGDH) | Trimethylpyruvate | 273 mM (35.8 g/L) | Not specified | |

| LeuDH + FDH (coupled system) | Trimethylpyruvate | 1 mol·L−1 TMP transformed | >99.9% | rsc.org |

| LeuDH + FDH (fed-batch) | Trimethylpyruvate | 0.8 M TMP transformed | Not specified | |

| Whole-cell (E. coli) (LeuDH + FDH) | Trimethylpyruvate | 87.38% | >99.99% | researchgate.net |

Lipase-Catalyzed Kinetic Resolution

Lipases are widely utilized enzymes for the kinetic resolution of racemic mixtures, including those of tert-leucine derivatives, to obtain enantiomerically pure this compound. These methods typically involve the selective acylation or hydrolysis of one enantiomer. For instance, lipases can catalyze the kinetic resolution of racemic tert-leucine derivatives, such as oxazolones. The lipase from Mucor miehei (MML) has been employed in a dynamic kinetic resolution (DKR) process involving the stereoselective ring-opening of oxazolone derivatives of racemic tert-leucine, yielding this compound with greater than 99% ee and a 94% yield after subsequent deprotection.

Similarly, lipases have been used to synthesize N-benzoyl this compound butyl ester with high yield (94%) and enantioselectivity (99.5% ee). While not exclusively lipases, other hydrolases like penicillin G acylase (PGA) from Kluyvera citrophila have also been effective in the kinetic resolution of N-phenylacetylated-Dthis compound (N-Phac-DL-Tle), achieving yields exceeding 95% and enantiomeric excesses above 99%. Proteases, such as Bacillus licheniformis protease (Alcalase®), have also been used for the enzymatic hydrolysis of N-acetythis compound esters, yielding optically pure D-tert-leucine derivatives.

Table 2: Enzymatic Kinetic Resolution Methods for this compound and Derivatives

| Enzyme / Method | Substrate / Derivative | Yield | Enantiomeric Excess (ee) | Reference |

| Lipase (Mucor miehei) DKR | Racemic tert-leucine oxazolone derivatives | 94% | >99% | |

| Lipase (Mucor miehei) | N-benzoyl this compound butyl ester | 94% | 99.5% | |

| Penicillin G acylase (Kluyvera citrophila) | N-phenylacetylated-Dthis compound (N-Phac-DL-Tle) | >95% | >99% | |

| Protease (Bacillus licheniformis) | N-acetythis compound chloroethyl ester | 92.2% | Not specified |

Advanced Chemical Synthesis Approaches

Beyond enzymatic routes, advanced chemical synthesis strategies leverage chiral precursors and auxiliaries to achieve stereoselective synthesis of this compound and its derivatives.

Chiral Precursors and Auxiliaries in Stereoselective Synthesis

This compound itself, due to its bulky tert-butyl group, is recognized for its ability to induce high stereoselectivity when used as a chiral auxiliary or template in asymmetric synthesis. It is incorporated into ligands for asymmetric catalysts and used as a building block for chiral compounds acs.orgCurrent time information in Bangalore, IN..

R-Pantolactone as a Chiral Precursor for Derivatives

R-Pantolactone serves as a valuable chiral precursor in the synthesis of this compound derivatives. While not directly converted into this compound itself, it is utilized to construct chiral intermediates, such as N-Boc-β,β-Dimethyl Homoserine lactone. This lactone can then be employed in the preparation of novel chiral oxazolidinones and oxazolines, which find application as chiral auxiliaries in asymmetric transformations tandfonline.com. The tert-leucine framework, often derived from or related to such precursors, is essential for achieving high enantioselectivity in various organocatalytic reactions, including the synthesis of compounds like (R)-pantolactone itself.

Non-transferable Chiral Auxiliaries (e.g., this compound Ethyl Ester)

Chiral auxiliaries derived from this compound, such as oxazolidinones and oxazolines, are employed to control stereochemistry in various synthetic reactions Current time information in Bangalore, IN.. These auxiliaries are designed to be temporarily attached to a substrate, direct a stereoselective reaction, and then be cleaved, leaving behind an enantiomerically enriched product. This compound ethyl ester, for instance, can serve as a precursor for such auxiliaries or be directly used in certain stereoselective transformations where its chiral integrity is maintained throughout the process.

Dynamic Kinetic Resolution Reactions

Dynamic kinetic resolution (DKR) combines enzymatic kinetic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This approach has been successfully applied to tert-leucine derivatives. For example, a DKR strategy using Mucor miehei lipase (MML) on racemic tert-leucine oxazolone derivatives, coupled with base-catalyzed isomerization, yields this compound with high enantiomeric purity and yield. Such DKR routes have been scaled up to multi-kilogram levels for the production of chiral tert-leucine compounds.

Table 3: Dynamic Kinetic Resolution (DKR) Methods for this compound Synthesis

| Enzyme / Method | Substrate / Derivative | Yield | Enantiomeric Excess (ee) | Reference |

| DKR with Mucor miehei lipase (MML) | Racemic tert-leucine oxazolone derivatives | 94% | >99% | |

| DKR route (general mention) | Tert-leucine compounds | N/A | N/A |

Metal-Free Tandem Radical Cyclization Reactions

Metal-free radical cyclization reactions offer a sustainable and efficient pathway for constructing complex organic molecules, including those with amino acid functionalities. While research directly detailing metal-free tandem radical cyclization for this compound synthesis is not extensively documented in the provided search results, this compound is cited as a potential substrate or precursor in broader studies on metal-free radical cyclization reactions. Specifically, this compound has been used in metal-free tandem radical cyclization reactions to synthesize 6-alkyl/acyl phenanthridines sigmaaldrich.comscientificlabs.co.ukcenmed.comsigmaaldrich.comjecibiochem.com. These reactions typically involve the generation of aminoalkyl radicals from unprotected amino acids under metal-free conditions, often utilizing persulfate as an initiator, to achieve cyclization with substrates like isocyanides. The mechanism generally involves single-electron oxidative decarboxylation of the amino acid anion, generating a radical species that then participates in the cyclization cascade. This approach highlights the versatility of amino acids as radical precursors in metal-free synthetic strategies.

Directed Evolution and Protein Engineering for this compound Production

Directed evolution and protein engineering have emerged as powerful tools for optimizing enzymes to meet the demands of industrial biocatalysis, including the production of non-natural amino acids like this compound. Leucine dehydrogenase (LeuDH) is a key enzyme for this compound biosynthesis, catalyzing the reductive amination of trimethylpyruvate (TMP) in the presence of NADH and an ammonium source researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.govejbiotechnology.info.

Research has focused on engineering LeuDH from various sources, such as Lysinibacillus sphaericus, to enhance its efficiency and productivity for this compound synthesis. Directed evolution strategies, involving random mutagenesis followed by screening or selection, have been employed to improve the catalytic efficiency of LeuDH towards TMP. For instance, after two rounds of random mutagenesis, a LeuDH mutant (H6) exhibited a more than two-fold increase in specific activity on TMP and a more than five-fold enhancement in catalytic efficiency (kcat/Km) for both TMP and NADH compared to the wild-type enzyme researchgate.netnih.gov. This resulted in a significant improvement in this compound synthesis, with a productivity of 1170 g/l/day for the mutant H6, compared to 666 g/l/day for the wild-type enzyme researchgate.net.

Other studies have explored LeuDH from different microbial sources, such as Pseudomonas balearica (PbLeuDH), which demonstrated excellent catalytic efficiency for TMP with a Km value of 4.92 mM and a kcat/Km value of 24.49 s⁻¹ mM⁻¹ mdpi.com. Whole-cell biocatalysis using recombinant E. coli co-expressing PbLeuDH and glucose dehydrogenase (GDH) achieved 273 mM (35.8 g L⁻¹) of L-Tle with a 96.1% yield and 2.39 g L⁻¹ h⁻¹ productivity mdpi.com. Similarly, LeuDH from Exiguobacterium sibiricum (EsiLeuDH) has been utilized, achieving an L-Tle concentration of 65.6 g⋅L⁻¹ with an 81% conversion rate under fed-batch conditions when coupled with formate dehydrogenase (FDH) for NADH regeneration nih.gov.

High-Throughput Screening Methodologies

The success of directed evolution relies heavily on efficient high-throughput screening (HTS) methodologies to identify beneficial enzyme variants from large mutant libraries. For this compound production via LeuDH, HTS methods have been developed based on spectrophotometric approaches to monitor the substrate TMP or product formation. One such method involves a spectrophotometric assay that correlates the absorbance of TMP (reacted with 2,4-dinitrophenylhydrazine, DNPH) with TMP concentrations researchgate.netresearchgate.net. This assay allows for the rapid evaluation of LeuDH activity on TMP, facilitating the screening of directed evolution libraries.

HTS methods are crucial for enzyme engineering, enabling the rapid evaluation of thousands to millions of enzyme variants sigmaaldrich.comnih.govmdpi.com. For oxidoreductases, which often require cofactor regeneration, HTS methods can be coupled with cofactor regeneration systems. While the absorbance of NAD(P)H at 340 nm is a common measure for dehydrogenase activity, it can be less suitable for HTS due to background noise. Alternative methods, such as those utilizing fluorescence or coupling redox reactions with dye-forming reactions, are employed psu.edu. The development of sensitive, efficient, and simple HTS methods is paramount for accelerating the discovery and engineering of enzymes with improved characteristics for industrial applications psu.edu.

Fusion Enzyme Construction and Linker Design (e.g., GDH-LeuDH)

Fusion enzymes, where two or more enzymes are covalently linked, offer a strategy to improve biocatalytic efficiency by facilitating substrate channeling, cofactor regeneration, and enhanced stability. For this compound synthesis, the combination of LeuDH with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is highly beneficial.

Research has successfully constructed fusion enzymes by linking GDH and LeuDH using peptide linkers. For example, a novel fusion enzyme (GDH-R3-LeuDH) was created by mediating the fusion of LeuDH and GDH with a rigid peptide linker researchgate.netnih.gov. This fusion protein demonstrated improved environmental tolerance and thermal stability compared to the individual enzymes. Furthermore, the fusion structure accelerated cofactor regeneration rates and maintained enzyme activity, leading to a twofold enhancement in this compound productivity and yield researchgate.netnih.gov. The space-time yield achieved with GDH-R3-LeuDH whole cells reached 2136 g/L/day under optimal conditions nih.gov.

The design of the linker peptide is critical in fusion enzyme construction, influencing flexibility, rigidity, and the spatial arrangement of the fused subunits nih.govd-nb.infofrontiersin.org. Linkers can range from short, flexible sequences (e.g., glycine-rich) to more rigid, helical structures. The choice of linker can significantly impact the proper folding, stability, and catalytic efficiency of the fused enzyme system nih.govd-nb.infofrontiersin.org. For instance, rigid linkers have been shown to promote better activity by effectively separating enzyme moieties, potentially leading to more efficient channeling of intermediates or cofactors frontiersin.org.

Applications of L Tert Leucine in Organic Synthesis and Medicinal Chemistry

As a Chiral Building Block and Intermediate

L-tert-Leucine is widely utilized as a chiral building block or intermediate in the synthesis of complex molecules. researchgate.netresearchgate.net Its rigid and bulky tert-butyl group is instrumental in controlling the conformation of polypeptide molecules, making it a valuable asset in asymmetric synthesis. igem.orgfrontiersin.org

Synthesis of Active Pharmaceutical Ingredients (APIs)

The unique stereochemistry of this compound makes it a favored precursor for a variety of APIs, particularly those requiring precise chiral centers for their therapeutic effect. researchgate.netacs.org It is a key component in several commercially successful drugs. researchgate.net

This compound is a fundamental building block in the synthesis of the HIV protease inhibitor, Atazanavir. researchgate.netrsc.org Atazanavir is an acyclic aza-peptidomimetic that effectively inhibits the HIV protease enzyme, which is crucial for viral replication. igem.orgmdpi.com The synthesis of Atazanavir involves the use of N-methoxycarbonyl-L-tert-leucine, a derivative of this compound. gpatindia.comformulationbio.comgoogle.com

One synthetic approach involves the coupling of N-methoxycarbonyl-L-tert-leucine with a specific hydrazine (B178648) derivative, followed by deprotection and subsequent reaction to yield Atazanavir. gpatindia.comgoogle.com The bulky N-(methoxycarbonyl)-l-tert-leucinyl moiety plays a crucial role in directing the stereochemistry of the final product, achieving high diastereoselectivity. figshare.com Biocatalytic methods, such as the enzymatic reductive amination of a ketoacid precursor using leucine (B10760876) dehydrogenase, have also been developed to produce the required (S)-tertiary leucine with high enantiomeric purity. mdpi.com

Table 1: Key Intermediates in Atazanavir Synthesis Derived from this compound

| Intermediate | Role in Synthesis | Reference |

| N-methoxycarbonyl-L-tert-leucine | Key chiral building block that couples with the hydrazine core. | gpatindia.comformulationbio.comgoogle.com |

| (S)-tertiary leucine | The core amino acid structure provided by this compound. | mdpi.com |

| N-(methoxycarbonyl)-l-tert-leucinyl moiety | Directs the stereoselective reduction to form the desired alcohol stereocenter. | figshare.com |

This compound also serves as a critical chiral intermediate in the synthesis of Telaprevir, a protease inhibitor used to treat Hepatitis C. researchgate.netacs.org The incorporation of the this compound fragment is essential for the drug's inhibitory activity against the HCV NS3/4A serine protease. rsc.org The synthesis of Telaprevir highlights the importance of this compound as a precursor for developing effective antiviral medications. acs.org

The antiviral agent Nirmatrelvir, a key component of the COVID-19 treatment Paxlovid, incorporates a fragment derived from this compound. researchgate.net Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). acs.org Its structure includes a "western fragment" which is composed of a bicyclic proline residue linked to an this compound capped with a trifluoroacetyl group. mdpi.comresearchgate.net

The synthesis of this crucial western fragment starts from either Boc-protected this compound or N-trifluoroacetyl this compound. mdpi.comgoogle.comias.ac.in Various synthetic routes have been developed to efficiently couple the this compound derivative with the bicyclic proline moiety to produce the necessary dipeptide intermediate. ias.ac.inacs.org

Table 2: Synthetic Approaches for Nirmatrelvir's Western Fragment

| Starting Material | Key Reaction Step | Outcome | Reference |

| Boc-L-tert-leucine | Coupling with a bicyclic proline amine, followed by hydrolysis, Boc removal, and trifluoroacetylation. | Dipeptide intermediate for Nirmatrelvir. | mdpi.comacs.org |

| N-trifluoroacetyl this compound | Direct coupling with the bicyclic proline amine hydrochloride. | A more convergent route to the dipeptide intermediate. | google.comias.ac.in |

| This compound | Used to create N-trifluoroacetythis compound, which then undergoes a multicomponent reaction. | Diastereoselective synthesis of a key Nirmatrelvir precursor. | mdpi.com |

This compound and its derivatives are integral building blocks for various compounds investigated as tumor-fighting agents. researchgate.netresearchgate.netacs.orgmdpi.com The incorporation of this unnatural amino acid can enhance resistance to enzymatic degradation, a desirable trait for anticancer peptides. jmb.or.kr Research has shown that the tert-leucine residue is essential for the bioactivity of certain potent cytotoxic and antimitotic compounds, such as hemiasterlin (B1673049) analogues. nih.gov Furthermore, a new series of this compound derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, with some compounds showing promising results. researchgate.net this compound is also a component in the development of L-type amino acid transporter 1 (LAT1) inhibitors, which are being explored as a novel molecular target for cancer therapy. nih.gov

Beyond its role in major antiviral and anticancer drugs, this compound is an intermediate for other biological inhibitors. frontiersin.orgnih.gov It is used to synthesize chiral auxiliaries and ligands for asymmetric catalysis, such as in the copper(II)-catalyzed asymmetric Henry reaction to produce β-nitroalcohols, which are versatile synthetic intermediates. sigmaaldrich.comtubitak.gov.trx-mol.net The bulky tert-butyl group is effective in creating a specific chiral environment that influences the stereochemical outcome of these reactions. tubitak.gov.tr Additionally, this compound is a precursor for chiral tridentate Schiff base ligands and phosphinooxazoline ligands used in various catalytic processes. sigmaaldrich.com

Tumor-Fighting Agents

Peptidomimetics and Peptide Chemistry

The incorporation of unnatural amino acids like this compound into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties.

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The inclusion of unnatural amino acids, such as this compound, can significantly enhance the proteolytic stability of peptides. jmb.or.krtandfonline.comnih.gov The bulky tert-butyl side chain of this compound can sterically hinder the approach of proteases to the peptide backbone, preventing enzymatic cleavage. acs.org This increased stability leads to a longer half-life in biological systems, a critical factor for drug efficacy.

For instance, the substitution of naturally occurring amino acids with this compound has been shown to protect peptide bonds from enzymatic degradation. jmb.or.kracs.org This strategy is employed in the design of peptide-based drugs to improve their pharmacokinetic profiles. nih.gov The enhanced stability is attributed to the conformational rigidity imposed by the tert-butyl group, which makes the peptide a poor substrate for many proteases. acs.org

Natural Product Synthesis

This compound and its derivatives serve as important chiral building blocks in the total synthesis of complex natural products. rsc.org Its rigid structure and defined stereochemistry are instrumental in controlling the stereochemical outcome of synthetic transformations. The use of this compound-derived chiral auxiliaries and synthons allows for the construction of stereochemically complex molecules with high precision.

As Chiral Auxiliaries, Ligands, and Catalysts in Asymmetric Transformations

The inherent chirality and bulky nature of this compound make it an excellent scaffold for the development of chiral auxiliaries, ligands, and organocatalysts used in asymmetric synthesis. jmb.or.krd-nb.info These reagents are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Organocatalysis

This compound itself can act as an effective organocatalyst in certain asymmetric reactions. For example, it has been found to catalyze the asymmetric aldol (B89426) reaction of chloroacetone, producing vic-halohydrins with high syn-selectivity and enantioselectivity. thieme-connect.com The bulky tert-butyl group is believed to play a key role in the stereochemical control of the reaction. mdpi.comresearchgate.net

Ligand Design for Metal-Catalyzed Asymmetric Reactions

This compound is a cornerstone in the design of chiral ligands for a wide array of metal-catalyzed asymmetric reactions. cenmed.com The steric and electronic properties of ligands derived from this compound can be fine-tuned to achieve high levels of enantioselectivity in various transformations, including hydrogenations and allylic substitutions. beilstein-journals.org

Among the most successful classes of ligands derived from this compound are the chiral phosphinooxazoline (PHOX) ligands. cenmed.comsigmaaldrich.com These P,N-ligands, which feature a chiral oxazoline (B21484) ring derived from L-tert-leucinol, have proven to be highly effective in a multitude of asymmetric catalytic reactions. nih.gov The (S)-tert-butylPHOX ligand, for instance, is a key precursor in numerous synthetic applications. cenmed.comsigmaaldrich.com The steric bulk of the tert-butyl group on the oxazoline ring is crucial for creating a well-defined chiral environment around the metal center, leading to high enantioselectivities. beilstein-journals.org

| Ligand Family | Precursor Amino Acid | Key Feature | Application Example |

| Phosphinooxazoline (PHOX) | This compound | Bulky tert-butyl group on the oxazoline ring | Asymmetric Hydrogenation, Allylic Substitution |

Chiral Copper(II) Polymers for Kinetic Resolution

This compound is a valuable precursor for the synthesis of chiral copper(II) polymers. sigmaaldrich.comscientificlabs.co.ukcenmed.comsigmaaldrich.comsigmaaldrich.com These polymers have demonstrated utility as catalysts in the kinetic resolution of secondary alcohols through acylation. sigmaaldrich.comscientificlabs.co.ukcenmed.comsigmaaldrich.comsigmaaldrich.com The steric hindrance provided by the this compound moiety within the polymer structure allows for the selective acylation of one enantiomer of a racemic secondary alcohol, leaving the other enantiomer unreacted. This process enables the separation of enantiomers, a critical step in the synthesis of many pharmaceuticals and fine chemicals.

Tridentate Schiff Base Ligands

Chiral tridentate Schiff base ligands can be prepared from this compound. cenmed.comresearchgate.netchemicalbook.comguidechem.comchemdad.com These ligands, in the presence of copper(II) ions, have been employed as catalysts in the asymmetric Henry reaction. researchgate.nettubitak.gov.trpsu.edutubitak.gov.tr The reaction between a nitroalkane and an aldehyde, catalyzed by the this compound-derived copper(II) complex, produces β-nitroalcohols with moderate enantiomeric excesses and yields. researchgate.nettubitak.gov.trpsu.edutubitak.gov.tr The bulky tert-butyl group of the this compound is believed to play a crucial role in influencing the stereochemical outcome of the reaction. researchgate.netpsu.edutubitak.gov.tr

Cobalt Oxazoline Palladacycles Complex

This compound is instrumental in the production of cobalt oxazoline palladacycles complexes. chemicalbook.comguidechem.comchemdad.comthermofisher.com These complexes have proven to be effective catalysts for the rearrangement of prochiral N-aryl trifluoroacetimidates into allylic amides. chemicalbook.comchemdad.com Notably, the use of the (S)-(pR)-diastereoisomer of the complex, derived from this compound, leads to significantly higher enantioselectivities in the resulting allylic amide products. chemicalbook.comchemdad.com

Copper(II) Mediated Asymmetric Henry Reaction

As previously mentioned, this compound-derived chiral tridentate Schiff base ligands are effective in catalyzing the asymmetric Henry reaction when complexed with copper(II) ions. researchgate.nettubitak.gov.trpsu.edutubitak.gov.tr This reaction is a valuable carbon-carbon bond-forming reaction that yields versatile β-nitroalcohol products. Research has shown that by using these this compound-based catalysts, it is possible to achieve moderate yields and enantiomeric excesses for the desired products. researchgate.nettubitak.gov.tr

| Catalyst System | Reactants | Product | Yield (%) | ee (%) |

| This compound derived Schiff Base/Cu(II) | Nitroalkane, Aldehyde | β-nitroalcohol | up to 76 | up to 66 |

Diastereoselective Reactions

The chiral influence of this compound extends to diastereoselective reactions, where it can control the formation of a specific stereoisomer among multiple possibilities.

Acetate (B1210297) Aldol Reactions with Thiazolidinethione Auxiliaries

This compound is used to prepare N-acetylthiazolidinethione chiral auxiliaries. sigmaaldrich.comscientificlabs.co.ukcenmed.comsigmaaldrich.comsigmaaldrich.com These auxiliaries have been shown to provide high levels of diastereoselection in acetate aldol reactions with various aldehydes. sigmaaldrich.comscientificlabs.co.ukcenmed.comsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netchemsrc.comchemsrc.com The reaction, which involves the use of dichlorophenylborane, proceeds in excellent yields and with high diastereoselectivities, with diastereomeric ratios ranging from 9.5:1 to over 100:1. nih.govresearchgate.net

| Aldehyde | Diastereomeric Ratio (dr) |

| Various | 9.5:1 to >100:1 |

Photoinduced Asymmetric Truce–Smiles Rearrangement

A recent development has seen the use of this compound ethyl ester as a chiral auxiliary in the photoinduced asymmetric Truce–Smiles rearrangement. rsc.org This reaction allows for the synthesis of chiral sulfones that contain an all-carbon quaternary center through a radical sulfur dioxide insertion. rsc.org This method is characterized by its mild reaction conditions and delivers the desired chiral sulfones in good yields with good to excellent stereoselectivities. rsc.org This approach represents an efficient way to construct complex chiral molecules. rsc.org

Stereoselective Synthesis of Chiral Sulfones

The synthesis of chiral sulfones, a class of compounds with significant pharmacological profiles, has been a focal point of synthetic organic chemistry. rsc.org this compound-derived catalysts have proven instrumental in achieving high stereoselectivity in these reactions.

Research has demonstrated the use of an this compound-derived squaramide as an organocatalyst in the conjugate addition of α-nitrosulfones to various acrylates and acrylamides. rsc.org This methodology affords γ-tetrasubstituted γ-nitro-γ-sulfonyl carboxylates and amides in excellent yields and with high enantioselectivities. rsc.org The scalability of this reaction to multi-gram quantities and the ability to recover and recycle the catalyst without a decrease in performance highlight its practical utility. rsc.org

In a similar vein, this compound has been employed as a chiral transient directing group in palladium-catalyzed C-H olefination reactions to synthesize axially chiral biaryl-2-aldehydes decorated with unactivated olefins. researchgate.net This method tolerates a wide array of olefin coupling partners, including allyl sulfones. researchgate.net Furthermore, this compound has been identified as an efficient, catalytic transient chiral auxiliary in palladium-catalyzed atroposelective C-H alkynylation, enabling the gram-scale, stereocontrolled synthesis of various enantioenriched biaryl compounds. sci-hub.se

The development of chiral sulfide (B99878) catalysts for the Corey-Chaykovsky reaction, which involves the epoxidation of aldehydes via sulfonium (B1226848) ylides, has also benefited from this compound. oulu.fi Thiazolidine ligands synthesized from this compound have been used as catalysts in the asymmetric epoxidation of benzaldehyde, demonstrating the influence of the catalyst's ring rigidity on enantioselectivity. oulu.fi

Table 1: Application of this compound in Stereoselective Synthesis of Chiral Sulfones

| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Key Findings |

|---|---|---|---|---|

| Conjugate Addition | This compound-derived squaramide | α-Nitrosulfones, Acrylates, Acrylamides | γ-Tetrasubstituted γ-nitro-γ-sulfonyl carboxylates and amides | Excellent yields and enantioselectivities; catalyst is recyclable. rsc.org |

| C-H Olefination | This compound as chiral transient directing group | Biaryl-2-aldehydes, Allyl sulfones | Axially chiral biaryl-2-aldehydes | Wide tolerance of olefin coupling partners. researchgate.net |

| C-H Alkynylation | This compound as catalytic transient chiral auxiliary | Biaryls | Enantioenriched biaryl compounds | Enables gram-scale, stereocontrolled synthesis. sci-hub.se |

| Corey-Chaykovsky Reaction | Thiazolidine ligands from this compound | Benzaldehyde | trans-Stilbene oxide | Catalyst ring rigidity affects enantioselectivity. oulu.fi |

Biological Activity and Biochemical Interactions

The unique structure of this compound not only makes it a valuable synthetic tool but also confers upon it interesting biological properties.

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, particularly metalloproteases. biosynth.comchemimpex.com

Metalloproteases are a class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism for protein breakdown. biosynth.comjmb.or.kr this compound has been shown to inhibit the activity of these enzymes. biosynth.com The inhibitory action often occurs through competitive inhibition, where the this compound molecule binds to the active site of the metalloprotease, preventing the breakdown of protein substrates. biosynth.com

The bulky tert-butyl group of this compound plays a crucial role in its inhibitory activity, providing steric hindrance that can enhance binding within the enzyme's active site. cymitquimica.com This structural feature is exploited in the design of more potent and specific metalloprotease inhibitors. For instance, hydroxamate-based inhibitors incorporating bulky amino acid side chains, such as that of leucine, are designed to chelate the active site zinc ion, thereby blocking the enzyme's activity. jmb.or.kr

Research into tissue inhibitors of metalloproteinases (TIMPs) has further illuminated the role of specific amino acid residues in determining inhibitory specificity. While TIMP-1 is naturally inactive against several membrane-type matrix metalloproteinases (MT-MMPs), a single mutation replacing threonine 98 with leucine transforms TIMP-1 into a versatile inhibitor against a range of otherwise insensitive metalloproteases. nih.gov This highlights the critical role of the leucine residue in modulating the inhibitory profile. nih.gov The mechanism of inhibition by TIMPs involves the coordination of their conserved Cys1 residue with the zinc ion in the enzyme's active site, displacing the water molecule required for hydrolysis. mdpi.com

Table 2: this compound in Metalloprotease Inhibition

| Inhibitor Type | Target Enzyme Class | Mechanism of Inhibition | Key Structural Feature | Research Finding |

|---|---|---|---|---|

| This compound | Metalloproteases | Competitive Inhibition | Bulky tert-butyl group | Binds to the active site, preventing protein breakdown. biosynth.com |

| Hydroxamate-based inhibitors | Matrix Metalloproteinases (MMPs) | Zinc Chelation | Bulky amino acid side chains | Designed to exploit structural differences in the S1' pocket of MMPs. jmb.or.kr |

| TIMP-1 (T98L mutant) | MT-MMPs, TACE, MMP-19 | Active Site Binding | Leucine at position 98 | Transforms TIMP-1 into a potent inhibitor of previously insensitive metalloproteases. nih.gov |

Influence on Anabolic Hormones and Metabolic Pathways

Amino acids and their derivatives, including those of leucine, are known to influence the secretion of anabolic hormones and play a role in various metabolic pathways. medchemexpress.comchemsrc.comchemsrc.com Leucine itself is metabolized in many tissues, with the majority being processed in the liver, adipose tissue, and muscle tissue. wikipedia.org

The primary metabolic pathway for leucine involves its conversion to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid aminotransferase. wikipedia.org A smaller percentage of dietary L-leucine is converted to β-hydroxy β-methylbutyric acid (HMB). wikipedia.org Branched-chain amino acids can also affect glucose and lipid metabolism. researchgate.net

While direct studies on the specific influence of this compound on anabolic hormones and metabolic pathways are less common than for its proteinogenic counterpart, L-leucine, the general understanding is that amino acid derivatives can act as ergogenic supplements, influencing fuel supply during exercise and the secretion of anabolic hormones. medchemexpress.comchemsrc.comchemsrc.commedchemexpress.com

Role in Biochemical Research

This compound is a valuable tool in biochemical research, primarily due to its use in the synthesis of peptides and other bioactive molecules. dataintelo.comguidechem.com Its incorporation into peptides can confer resistance to enzymatic degradation, a desirable property for developing therapeutic agents. jmb.or.kr

In laboratory settings, this compound is utilized for small-scale synthesis and various experimental studies aimed at understanding biochemical mechanisms and developing new chemical processes. dataintelo.com For example, N-Boc-L-tert-leucine, an amino-protected derivative, is used to synthesize peptides with specific sequences and structures to study their biological activity and interactions. guidechem.com The Boc protecting group prevents non-specific reactions of the amino group during synthesis. guidechem.com

Furthermore, this compound derivatives are employed in the study of protein interactions and enzyme activities, providing insights into various biological processes. chemimpex.com The enzymatic synthesis of this compound itself is an area of active research, with studies focusing on enzymes like leucine dehydrogenase and branched-chain aminotransferase to produce this non-natural amino acid with high enantiopurity. jmb.or.krfrontiersin.orgnih.govnih.gov These enzymatic methods offer a more sustainable and selective alternative to traditional chemical synthesis. ejbiotechnology.info

Table 3: this compound in Biochemical Research

| Research Area | Application of this compound | Key Findings/Significance |

|---|---|---|

| Peptide Synthesis | Incorporation into peptide chains. jmb.or.kr | Confers resistance to enzymatic degradation. jmb.or.kr |

| Mechanistic Studies | Synthesis of specifically modified proteins. guidechem.com | Allows for the exploration of structure-function relationships in proteins. guidechem.com |

| Enzyme Studies | Substrate for kinetic studies with metalloproteases. biosynth.com | Used to understand enzyme kinetics and inhibition. biosynth.com |

| Biocatalysis | Enzymatic synthesis using dehydrogenases and aminotransferases. jmb.or.krfrontiersin.orgnih.govnih.gov | Development of efficient and stereoselective methods for producing this compound. ejbiotechnology.info |

Advanced Characterization and Computational Studies in L Tert Leucine Research

Stereochemical Analysis and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the enantiomeric purity of L-tert-leucine. To separate the enantiomers, a chiral stationary phase is required. Research and patent literature describe several successful methods for this purpose.

One common approach involves the derivatization of this compound, for example, into its benzyloxycarbonyl derivative, before analysis on a chiral column. mdpi.com This derivatization can enhance the interaction with the chiral stationary phase and improve separation. In a study, the enantiomeric excess of this compound, produced via biocatalysis, was determined to be greater than 99.9%. frontiersin.org Another method achieved a chiral purity of 99.9% for this compound after a resolution process. nih.gov The successful separation and quantification of this compound enantiomers are highly dependent on the specific column and mobile phase conditions employed.

Interactive Table: HPLC Methods for this compound Enantiomeric Purity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Derivative | Benzyloxycarbonyl | None (direct) | N-derivatives |

| Column | Chiralpak AS-H | Chirex 3019 ((S)-tert-leucine and (S)-1-(a-naphthyl)ethylamine) | SUMICHIRAL OA-3300 |

| Mobile Phase | n-hexane:IPA:TFA (50:50:0.1) | Hx:DCE:EtOH:TFA (75:40:7:0.1) | Not Specified |

| Flow Rate | 0.5 mL/min | 1 mL/min | Not Specified |

| Detection | UV (254 nm) | UV (235 nm) | Not Specified |

| Reference | mdpi.com | cnjournals.com | zhanggroup.org |

UPLC-MS Analysis

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is another powerful tool used in this compound research. It offers higher resolution, sensitivity, and speed compared to conventional HPLC. UPLC-MS is particularly useful for monitoring the progress of biocatalytic reactions and confirming the identity of the product. frontiersin.orgresearchgate.net

In the production of this compound from its precursor, trimethylpyruvic acid (TMP), UPLC-MS analysis can qualitatively and quantitatively track the substrate consumption and product formation. frontiersin.org For instance, analysis of a reaction mixture showed a substance with a mass-to-charge ratio corresponding to this compound, confirming its synthesis. frontiersin.org The technique can be run with various column types, such as C18 or amide columns, depending on the specific metabolites being analyzed. researchgate.netnih.gov

Interactive Table: UPLC-MS Analytical Conditions for this compound

| Parameter | Condition 1 | Condition 2 |

| Instrument | Xevo G2-XS QTof | Acquity UPLC with Xevo TQ-S |

| Column | Poroshell 120 EC-C18 (2.7 µm, 3.0 × 150 mm) | HSS T3 (1.8 µm, 2.1 x 150 mm) |

| Mobile Phase | Water (A, 0.1% Formic Acid), Acetonitrile (B, 0.1% Formic Acid) | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Desolvation Temp. | 450°C | 600°C |

| Ionization Mode | ESI Positive | ESI Positive |

| Application | Qualitative analysis of reaction mixture | Quantification of amino compounds in plasma/serum |

| Reference | frontiersin.org | mdpi.com |

Structural Biology and Enzyme Mechanism Studies

The biocatalytic synthesis of this compound, primarily through the reductive amination of trimethylpyruvic acid, is catalyzed by the enzyme Leucine (B10760876) Dehydrogenase (LeuDH). frontiersin.orgzhanggroup.org Understanding the structure and catalytic mechanism of LeuDH and engineering it for improved performance are key areas of research.

Three-Dimensional Structure Prediction of Fusion Enzymes

The three-dimensional structures of these novel fusion enzymes are often not experimentally determined but can be predicted using computational methods. The I-TASSER (Iterative Threading ASSEmbly Refinement) server is a prominent tool for this purpose. nih.govnii.ac.jpnih.gov By inputting the amino acid sequence, I-TASSER generates a 3D model by identifying homologous template structures from the Protein Data Bank (PDB) and reassembling fragments. researchgate.netnii.ac.jpacs.org These predicted structures are crucial for investigating the spatial arrangement of the fused enzymes and the linker peptides connecting them, which can influence catalytic efficiency and stability. nih.govresearchgate.net

Active Site Analysis of LeuDH

The active site of LeuDH is where the substrate binds and the chemical transformation occurs. Understanding the specific amino acid residues that constitute this site and their roles is vital for rational enzyme engineering. The structure of LeuDH from Bacillus sphaericus reveals a deep cleft where the cofactor and substrate bind. nih.gov

Site-directed mutagenesis studies have been instrumental in identifying key residues for substrate specificity. By comparing the active site of LeuDH with other amino acid dehydrogenases and introducing specific mutations, researchers can alter the enzyme's substrate preference. For example, studies have shown that residues such as L40, A113, V291, and V294 in Bacillus stearothermophilus LeuDH are critical for recognizing the substrate's side chain. Mutating residue A113 can affect the volume of the binding pocket, influencing whether the enzyme prefers the bulky side chain of leucine or other amino acids. Such analyses are crucial for designing LeuDH variants with enhanced activity towards the non-natural substrate trimethylpyruvate for more efficient this compound synthesis.

Mechanistic Studies of Biocatalytic Reactions

The LeuDH-catalyzed synthesis of this compound from trimethylpyruvic acid proceeds via a reductive amination reaction. nih.govmdpi.com Mechanistic studies, including initial velocity and product inhibition experiments, have elucidated the reaction pathway. The reaction follows a sequential ordered ternary-binary mechanism.

In this mechanism, the cofactor NADH binds to the enzyme first. This is followed by the binding of the α-keto acid substrate (trimethylpyruvate) and then ammonia. The enzyme then catalyzes the transfer of a hydride from NADH to the imine intermediate formed from the keto acid and ammonia, producing this compound. nih.gov Finally, the products are released in a specific order: this compound is released first, followed by the oxidized cofactor NAD+. This detailed mechanistic understanding is fundamental for optimizing reaction conditions and for the rational design of more efficient biocatalytic systems. mdpi.com

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool in the study of this compound, providing deep insights into enzyme mechanisms and guiding the engineering of more efficient biocatalysts. These in silico approaches allow researchers to visualize and analyze molecular interactions at a level of detail that is often unattainable through experimental methods alone.

Molecular Modeling and Simulation of Enzyme-Substrate Interactions

Molecular modeling and simulation techniques are instrumental in elucidating the interactions between enzymes and their substrates during the synthesis of this compound. Leucine dehydrogenase (LeuDH) is a key enzyme in this process, catalyzing the reductive amination of trimethylpyruvate (TMP) to this compound. researchgate.netcolab.ws Computational studies have been pivotal in understanding and enhancing the activity of LeuDH for this non-natural substrate.

Homology modeling is often the first step, creating a three-dimensional structure of the enzyme of interest based on the known structures of related proteins. nih.gov This model then serves as the foundation for molecular docking studies, which predict the preferred binding orientation of a substrate within the enzyme's active site. For instance, molecular docking of TMP into the active site of LeuDH from Exiguobacterium sibiricum (EsiLeuDH) helped identify key amino acid residues that could be mutated to improve catalytic efficiency. mdpi.com

The insights gained from these computational studies are crucial for semi-rational enzyme engineering. By identifying key residues, researchers can use techniques like site-directed mutagenesis to create enzyme variants with improved properties. For example, an alanine (B10760859) scanning strategy, guided by molecular docking, was used to test the impact of mutations at specific sites in EsiLeuDH, leading to the development of a mutant with a 306% increase in specific activity for this compound production. mdpi.com

Interactive Table: Key Amino Acid Residues and Mutations in LeuDH for Enhanced this compound Synthesis

| Enzyme | Original Residue | Mutant Residue | Computational Method(s) Used | Observed Effect | Reference |

| EsiLeuDH | Multiple | Alanine | Homology Modeling, Molecular Docking | Identification of key sites for mutagenesis | mdpi.com |

| EsiLeuDH | Multiple | - | Molecular Dynamics | Increased hydrogen bonds, more flexible pocket | mdpi.com |

| LsLeuDH | Multiple | - | Directed Evolution, High-Throughput Screening | Two-fold enhanced specific activity for TMP | colab.ws |

| PsLeuDH | - | - | Homology Modeling | Identified features for cold adaptation | nih.gov |

Prediction of Catalytic Efficiency and Stereoselectivity

Computational chemistry approaches are not only used to understand substrate binding but also to predict the catalytic efficiency and stereoselectivity of enzymes involved in this compound synthesis.

Stereoselectivity is a critical aspect of this compound synthesis, as typically only the L-enantiomer is desired for pharmaceutical applications. frontiersin.org The enzymatic synthesis of this compound is known for its high stereoselectivity, often yielding an enantiomeric excess (ee) of over 99%. mdpi.comresearchgate.net Computational methods can help to explain and predict this high degree of stereoselectivity. The bulky tert-butyl group of this compound's precursor, trimethylpyruvate, creates significant steric hindrance, which plays a crucial role in how the substrate orients within the chiral environment of the enzyme's active site. frontiersin.org

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying reaction mechanisms and predicting stereoselectivity. frontiersin.org In a QM/MM approach, the chemically reactive part of the system (the substrate and key active site residues) is treated with a high level of theory (quantum mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (molecular mechanics). By calculating the activation energies for the pathways leading to the L- and D-enantiomers, it is possible to predict the stereochemical outcome of the reaction. The enantiomeric excess can be estimated from the difference in these activation energies (ΔΔG‡). A significant energy difference in favor of the transition state leading to the L-enantiomer would explain the high stereoselectivity observed experimentally. While specific QM/MM studies predicting the stereoselectivity of this compound synthesis are not extensively detailed in the literature, the principles of this approach are well-established for predicting stereoselectivity in other enzymatic reactions. frontiersin.org

Interactive Table: Comparison of Catalytic Efficiency for this compound Precursor

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| LaLeuDH | TMP | 0.096 | 347.3 | 3620 | rsc.org |

| EsiLeuDH (WT) | TMP | - | - | - | mdpi.com |

| EsiLeuDH-M3 | TMP | - | - | - | mdpi.com |

| LsLeuDH (mutant H6) | TMP | 2.6 | - | - | rsc.org |

| PbLeuDH | TMP | 4.92 | - | 24.49 | nih.gov |

Q & A

Q. What enzymatic strategies are employed for the stereoselective synthesis of L-tert-leucine, and how do their conversion efficiencies compare?

this compound is synthesized via reductive amination using leucine dehydrogenase (LeuDH) coupled with cofactor-regenerating enzymes like formate dehydrogenase (FDH). For example, co-expression of Thermoactinomyces intermedius LeuDH and Pichia pastoris FDH in E. coli achieved 95% yield and 99.5% enantiomeric excess (ee) at 100 g/L substrate input . Alternative systems using Exiguobacterium sibiricum LeuDH achieved 99% conversion in 5.5 hours with 80.1% yield . Methodological variations include substrate concentration, temperature, and cofactor regeneration efficiency.

Q. What analytical methods are used to validate the enantiomeric purity of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with chiral columns is standard for determining enantiomeric excess. For instance, studies report >99% ee using Chiralpak AD-H columns under isocratic conditions . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm structural integrity and purity .

Q. How does this compound function as a chiral building block in protease inhibitor drugs?

this compound’s bulky tert-butyl group enhances steric hindrance, improving binding affinity in drugs like atazanavir (HIV protease inhibitor) and boceprevir (HCV NS3-4A protease inhibitor). Its incorporation reduces off-target interactions, a critical factor validated through X-ray crystallography and molecular docking studies .

Advanced Research Questions

Q. How can directed evolution optimize leucine dehydrogenase (LeuDH) for enhanced this compound synthesis efficiency?

Directed evolution targets LeuDH’s substrate-binding pockets and loop regions to improve catalytic activity. For example, mutations in Bacillus cereus LeuDH (e.g., A113D, F227L) increased substrate affinity by 2.5-fold, achieving 95% conversion at 150 g/L substrate . High-throughput screening using NADH-dependent absorbance assays accelerates mutant selection .

Q. What methodological approaches resolve discrepancies in reported optimal pH and temperature for LeuDH-catalyzed reactions?

Kinetic profiling under varying conditions (pH 7.0–9.0, 30–50°C) identifies enzyme-specific optima. For Exiguobacterium sibiricum LeuDH, pH 8.5 and 40°C maximize activity, while Thermoactinomyces intermedius LeuDH performs best at pH 7.5 and 37°C . Meta-analysis of published data and molecular dynamics simulations can explain structural determinants of these differences .

Q. How do multi-enzyme cascades address cofactor limitation challenges in this compound synthesis?

Co-expression of LeuDH with FDH or glucose dehydrogenase (GDH) enables NADH regeneration, reducing reliance on exogenous cofactors. A E. coli system expressing LeuDH and GDH achieved 99% conversion with 0.6 M substrate, leveraging intracellular NAD+ recycling . Stoichiometric modeling of cofactor flux ensures system balance .

Q. What are the challenges in scaling enzymatic this compound synthesis from laboratory to pilot-scale, and how can they be addressed?